1-Iodo-1H,1H-nonafluoropentane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

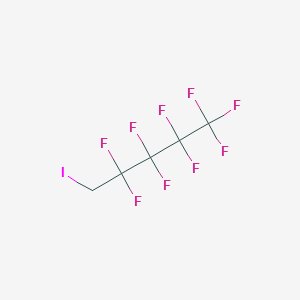

1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound with the chemical formula C5H2F9I. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This compound is known for its unique properties due to the presence of both iodine and multiple fluorine atoms, making it a valuable reagent in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-Iodo-1H,1H-nonafluoropentane typically involves the iodination of perfluorinated pentane derivatives. One common method includes the reaction of perfluoropentane with iodine in the presence of a catalyst under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete iodination . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-Iodo-1H,1H-nonafluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form nonafluoropentane derivatives.

Oxidation Reactions: Oxidation can lead to the formation of perfluorinated carboxylic acids or other oxidized products.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Iodo-1H,1H-nonafluoropentane has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and in various organic reactions.

Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of imaging agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation

Wirkmechanismus

The mechanism by which 1-Iodo-1H,1H-nonafluoropentane exerts its effects is primarily through its ability to participate in various chemical reactions. The iodine atom acts as a reactive site for substitution and other reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

1-Iodo-1H,1H-nonafluoropentane can be compared with other similar fluorinated compounds, such as:

1-Bromo-1H,1H-nonafluoropentane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

1-Chloro-1H,1H-nonafluoropentane: Contains a chlorine atom, which also affects its chemical properties and uses.

1-Fluoro-1H,1H-nonafluoropentane: With a fluorine atom, this compound has different reactivity and stability compared to its iodine counterpart.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it suitable for certain reactions and applications that other halogenated compounds may not be as effective for .

Biologische Aktivität

1-Iodo-1H,1H-nonafluoropentane is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of perfluorinated compounds (PFCs) known for their stability and resistance to degradation, which raises concerns regarding their environmental impact and biological interactions.

This compound is characterized by its perfluorinated alkyl chain and an iodine atom. Its molecular formula is C5F9I, and it exhibits significant hydrophobicity due to the presence of multiple fluorine atoms. This structure not only influences its physical properties but also its interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature of perfluorinated compounds allows them to integrate into lipid membranes, which may disrupt cellular functions.

Toxicological Studies

Research indicates that this compound may exhibit toxicological effects, particularly in aquatic organisms. Studies have demonstrated that exposure can lead to:

- Cellular Stress Responses : Induction of oxidative stress markers in cells exposed to high concentrations.

- Endocrine Disruption : Potential interference with hormonal signaling pathways, similar to other PFCs.

Aquatic Toxicity

A study conducted on fish species exposed to various concentrations of this compound revealed significant mortality rates at higher concentrations. The observed effects included:

| Concentration (µg/L) | Mortality Rate (%) | Observed Effects |

|---|---|---|

| 0 | 0 | No observable effects |

| 10 | 15 | Minor stress responses |

| 50 | 45 | Increased mortality and stress |

| 100 | 80 | Severe toxicity and lethality |

This study highlights the compound's potential ecological risks and underscores the need for further investigation into its long-term effects on aquatic ecosystems.

In Vitro Studies

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. Results indicated:

- IC50 Values : The compound exhibited an IC50 value of approximately 25 µM in human liver cells, suggesting moderate cytotoxic effects.

- Mechanistic Insights : Apoptotic pathways were activated in treated cells, indicating a potential mechanism for cell death.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Perfluorooctanoic Acid (PFOA) | C8F17COOH | Endocrine disruption; carcinogenic potential |

| Perfluorodecanoic Acid (PFDA) | C10F19COOH | Liver toxicity; immune system effects |

| This compound | C5F9I | Moderate cytotoxicity; potential endocrine disruptor |

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-5-iodopentane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F9I/c6-2(7,1-15)3(8,9)4(10,11)5(12,13)14/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCSJMGXADMMTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F9I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395178 |

Source

|

| Record name | 1-Iodo-1H,1H-nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253-14-7 |

Source

|

| Record name | 1-Iodo-1H,1H-nonafluoropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.